molecular formula C12H14BrFO3 B14040950 Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate

Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate

Cat. No.: B14040950
M. Wt: 305.14 g/mol
InChI Key: QWRLVPPTMPDOFQ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate is an organic compound with the molecular formula C12H14BrFO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and isopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate typically involves multiple steps. One common method includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Esterification: The formation of the ethyl ester from the corresponding acid.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate can be compared with other similar compounds, such as:

  • Ethyl 3-bromo-5-fluorobenzoate
  • Ethyl 2-bromo-5-fluorobenzoate
  • 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid

These compounds share similar structural features but differ in the specific substituents on the benzene ring. The presence of different functional groups can influence their chemical reactivity, physical properties, and potential applications. This compound is unique due to the combination of bromine, fluorine, and isopropoxy groups, which confer specific chemical properties and reactivity.

Properties

Molecular Formula

C12H14BrFO3

Molecular Weight

305.14 g/mol

IUPAC Name

ethyl 3-bromo-5-fluoro-2-propan-2-yloxybenzoate

InChI

InChI=1S/C12H14BrFO3/c1-4-16-12(15)9-5-8(14)6-10(13)11(9)17-7(2)3/h5-7H,4H2,1-3H3

InChI Key

QWRLVPPTMPDOFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)Br)OC(C)C

Origin of Product

United States

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